

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone stereochemistry and chirality

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone

Cat. No.: B024440

[Get Quote](#)

An In-depth Technical Guide on the Stereochemistry and Chirality of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**

Introduction

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of the side chain of the potent anti-cancer drug, Paclitaxel (Taxol®) and its analogues.^{[1][2]} The specific stereochemistry of this compound, denoted by the (3R,4S) configuration, is crucial for its biological activity and its successful incorporation into the final drug molecule. This technical guide provides a comprehensive overview of the stereochemical and chiral aspects of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**, including its synthesis, characterization, and biological relevance.

Molecular Structure and Physicochemical Properties

The structural formula of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone** is presented below:

This molecule possesses two chiral centers at the C3 and C4 positions of the azetidinone ring. The "(3R,4S)" designation specifies the absolute configuration at these centers according to

the Cahn-Ingold-Prelog priority rules. The *cis* relationship between the hydroxyl group at C3 and the phenyl group at C4 is a key structural feature.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ NO ₂	[3][4]
Molecular Weight	163.17 g/mol	[3]
Melting Point	186 - 190 °C	[5]
Optical Rotation [α]D	+174° to +193° (c=1 in methanol)	[5]
Purity	≥98% (HPLC)	[4][5]
Appearance	White to light yellow crystalline powder	[5]
Solubility	Soluble in organic solvents like methanol and DMSO	[4]

Stereoselective Synthesis

The synthesis of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone** with high stereoselectivity is a critical aspect of its utility. Several synthetic strategies have been developed, with chemoenzymatic methods being particularly effective in achieving high enantiomeric purity.

Experimental Protocol: Chemoenzymatic Synthesis

A widely employed method for the synthesis of the closely related and readily convertible (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone involves the enzymatic resolution of a racemic mixture of *cis*-3-acetoxy-4-phenyl-2-azetidinone. This process provides the desired (3R,4S) enantiomer in high optical purity. The subsequent hydrolysis of the acetate group yields **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**.

Step 1: Enzymatic Resolution of (±)-*cis*-3-acetoxy-4-phenyl-2-azetidinone

This protocol is based on the stereoselective hydrolysis of the undesired (3S,4R)-enantiomer, leaving the desired (3R,4S)-enantiomer unreacted.

- Reactants:

- (±)-cis-3-acetoxy-4-phenyl-2-azetidinone
- Immobilized Lipase from *Pseudomonas cepacia* (Lipase PS-30)
- Phosphate buffer (pH 7.0)
- Toluene

- Procedure:

- A suspension of (±)-cis-3-acetoxy-4-phenyl-2-azetidinone and immobilized Lipase PS-30 in a mixture of phosphate buffer and toluene is stirred at room temperature.
- The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that the (3S,4R)-acetate has been hydrolyzed to the corresponding alcohol.
- Upon reaching the desired conversion, the enzyme is filtered off.
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting mixture contains the desired (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone and the (3S,4R)-3-hydroxy-4-phenyl-2-azetidinone. These can be separated by column chromatography.

- Quantitative Outcome: This enzymatic resolution can achieve an optical purity of >99.5% for the (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone with reaction yields of over 96% for the desired enantiomer.

Step 2: Hydrolysis to **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**

- Reactants:
 - (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone
 - Potassium carbonate (K_2CO_3)
 - Methanol
- Procedure:
 - (3R,4S)-3-acetoxy-4-phenyl-2-azetidinone is dissolved in methanol.
 - A catalytic amount of potassium carbonate is added to the solution.
 - The mixture is stirred at room temperature, and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - The solvent is removed under reduced pressure.
 - The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
 - The organic layer is washed with brine, dried, and concentrated to yield **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**.

Stereochemical Characterization

The absolute and relative stereochemistry of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone** is confirmed using various analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a chiral molecule. While a specific Crystallographic Information File (CIF) for the title compound is not readily available in open-access databases, analysis of closely related structures, such as derivatives of 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one, confirms the *cis* relationship between the substituents at the C3 and C4

positions in similar ring systems.^[6] For **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone**, X-ray crystallography would unequivocally confirm the R configuration at C3 and the S configuration at C4, as well as the relative orientation of the hydroxyl and phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and relative stereochemistry. For azetidinone rings, the coupling constant (J) between the protons at C3 and C4 is indicative of their relative stereochemistry. A larger coupling constant is typically observed for trans isomers, while a smaller coupling constant is characteristic of cis isomers.

- ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as the methine protons at C3 and C4 of the azetidinone ring. The coupling constant between H3 and H4 would be consistent with a cis configuration. The hydroxyl proton and the amide proton would also be observable.
- ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the two chiral carbons (C3 and C4), and the carbons of the phenyl ring. The chemical shifts of C3 and C4 are influenced by the substituents and their stereochemical arrangement.

While a fully assigned spectrum for the title compound is not available in the cited literature, the general principles of NMR spectroscopy for azetidinones can be applied for its characterization.
[7]

Biological Significance and Mechanism of Action

The primary biological significance of **(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone** lies in its role as a precursor to the C13 side chain of Paclitaxel.^[2] The specific stereochemistry of this side chain is paramount for the anticancer activity of Paclitaxel.

Signaling Pathway and Mechanism of Action

Paclitaxel's mechanism of action involves its binding to the β -tubulin subunit of microtubules.^[8] This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary process for cell division.^{[8][9]} The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.^[8]

The (3R,4S) stereochemistry of the 3-hydroxy-4-phenyl-2-azetidinone precursor is essential for the correct three-dimensional structure of the final Paclitaxel side chain, which in turn is critical for its high-affinity binding to the tubulin pocket. Molecular dynamics simulations have shown that the side chain, particularly the 2'-hydroxyl group (derived from the 3-hydroxyl group of the azetidinone), forms crucial hydrogen bonds within the binding site.[10]

Below is a simplified representation of the logical relationship leading to the biological effect.

[Click to download full resolution via product page](#)

Caption: Logical flow from the chiral precursor to the cellular effects of Paclitaxel.

Conclusion

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone is a fundamentally important chiral building block in medicinal chemistry. Its well-defined stereochemistry is the cornerstone of its utility in the synthesis of the Paclitaxel side chain, directly influencing the pharmacological activity of this life-saving anticancer drug. The development of efficient stereoselective synthetic routes, particularly chemoenzymatic methods, has been crucial for its availability. A thorough understanding of its stereochemistry, methods of synthesis, and its role in the mechanism of action of taxane-based drugs is essential for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of ^{(13)C} NMR, ^{(1)H}-(^{(13)C}) COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3' Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone stereochemistry and chirality]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024440#3r-4s-3-hydroxy-4-phenyl-2-azetidinone-stereochemistry-and-chirality>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com